molecular formula C12H13N3O3S B5815907 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No. B5815907
M. Wt: 279.32 g/mol
InChI Key: ZOBQBSPDZKNQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has been used in various scientific research applications. One of its primary uses is in the field of fluorescence microscopy, where it is used as a fluorescent probe to label proteins and other biomolecules. It has also been used in the development of biosensors and in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its ability to bind to specific biomolecules and emit fluorescence upon excitation. This property makes it useful in the study of protein-protein interactions and other biological processes.
Biochemical and Physiological Effects:
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has minimal biochemical and physiological effects on living organisms. It is considered to be non-toxic and non-cytotoxic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is its high photostability, which allows for long-term imaging experiments. It also has a high quantum yield, which makes it a sensitive probe for fluorescence microscopy. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide in scientific research. One area of interest is in the development of new biosensors and imaging techniques. Another potential direction is in the study of protein-protein interactions and other biological processes. Additionally, the synthesis of new derivatives of this compound may lead to the development of more effective fluorescent probes.

Synthesis Methods

The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves the reaction of 6-nitro-1,3-benzothiazol-2-amine with 3-methylbutanoyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.

properties

IUPAC Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-4,6-7H,5H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBQBSPDZKNQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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